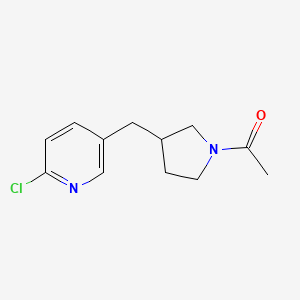
1-(3-((6-Chloropyridin-3-yl)methyl)pyrrolidin-1-yl)ethanone
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “1-(3-((6-Chloropyridin-3-yl)methyl)pyrrolidin-1-yl)ethanone” consists of a pyrrolidine ring attached to a chloropyridine ring via a methylene bridge . The InChI code for this compound is 1S/C10H13ClN2O/c11-10-2-1-8(5-12-10)6-13-4-3-9(14)7-13/h1-2,5,9,14H,3-4,6-7H2 .Physical And Chemical Properties Analysis
The compound “1-(3-((6-Chloropyridin-3-yl)methyl)pyrrolidin-1-yl)ethanone” is a liquid under normal conditions . It should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Pyrrolidine Derivatives in Drug Discovery
Pyrrolidine, a five-membered nitrogen heterocycle, is extensively used by medicinal chemists for developing treatments for human diseases. Its saturated scaffold offers benefits like efficient pharmacophore space exploration, contribution to stereochemistry, and enhanced three-dimensional coverage due to non-planarity. Bioactive molecules with pyrrolidine rings have been explored for their target selectivity. These include pyrrolizines, pyrrolidine-2-one, and prolinol, showing varying biological profiles influenced by stereoisomers and spatial orientation of substituents. The design of new pyrrolidine compounds with diverse biological profiles is a significant focus in drug discovery (Li Petri et al., 2021).
Biological Activities of Coumarin and Oxadiazole Derivatives
Coumarin derivatives, including 1,2-benzopyrone ring systems, and oxadiazoles exhibit a wide range of pharmacological activities. Coumarin, belonging to alpha-benzopyrones, and its derivatives have been synthesized to enhance their pharmacological, therapeutic, and biochemical properties. Activities range from anti-diabetic to anticancer and anti-inflammatory effects. Oxadiazoles, heterocyclic compounds with an oxygen atom and two nitrogen atoms, also show antimicrobial, anticancer, and anti-inflammatory activities. The presence of 1,3,4-oxadiazole indicates the potential for further modifications to create more effective drugs (Jalhan et al., 2017).
Fluorescent Chemosensors Based on 4-Methyl-2,6-Diformylphenol
4-Methyl-2,6-diformylphenol (DFP) serves as an important platform for developing chemosensors for various analytes. DFP-based compounds have been used to detect metal ions, anions, neutral molecules, and pH regions with high selectivity and sensitivity. The formyl groups on DFP provide opportunities to modulate its sensing selectivity and sensitivity, leading to the development of more chemosensors (Roy, 2021).
Remediation of Organic Pollutants Using Redox Mediators and Oxidoreductive Enzymes
An enzymatic approach with redox mediators has been effective in degrading organic pollutants in wastewater. These mediators enhance the range and efficiency of degradation of recalcitrant compounds by enzymes such as laccases, peroxidases, and others. The system has shown potential for a wide spectrum of aromatic compounds in industrial effluents, indicating its vital role in future remediation efforts (Husain & Husain, 2007).
Wirkmechanismus
Mode of Action
The compound’s interaction with its targets and any resulting changes would depend on the nature of these targets .
Pharmacokinetics
The compound has a high gastrointestinal absorption and is predicted to be BBB (Blood-Brain Barrier) permeant .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of information on its specific targets and mode of action .
Eigenschaften
IUPAC Name |
1-[3-[(6-chloropyridin-3-yl)methyl]pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c1-9(16)15-5-4-11(8-15)6-10-2-3-12(13)14-7-10/h2-3,7,11H,4-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSZOJHWJQAAPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)CC2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((6-Chloropyridin-3-yl)methyl)pyrrolidin-1-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[2-[2-(6-Chloropyridin-3-yl)ethyl]pyrrolidin-1-yl]ethanone](/img/structure/B1399371.png)
![1-Methanesulfonyl-4-(tetrahydro-pyran-4-yl)-[1,4]diazepane-6-carboxylic acid](/img/structure/B1399372.png)
![1-[4-[(6-Chloropyrazin-2-yl)methyl]azepan-1-yl]ethanone](/img/structure/B1399373.png)
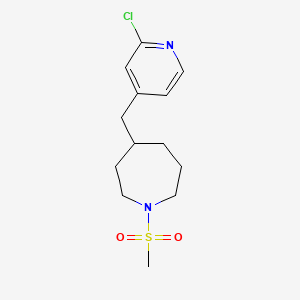
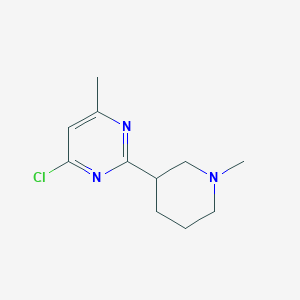
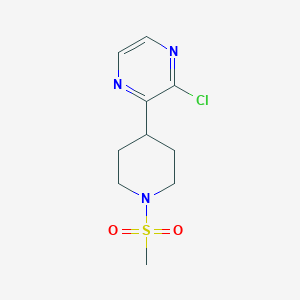
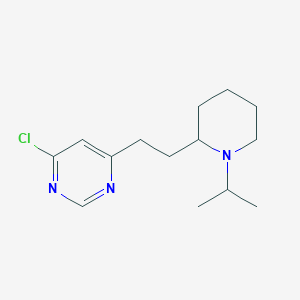

![6-Bromoimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1399385.png)

![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B1399388.png)
